

# Application Notes and Protocols for Oral Administration of TES-1025 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TES-1025 |           |
| Cat. No.:            | B611293  | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of **TES-1025** in mice, based on preclinical research findings. **TES-1025** is a potent and selective inhibitor of human  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2][3][4][5] [6][7] By inhibiting ACMSD, **TES-1025** enhances the production of NAD+, a critical coenzyme in cellular metabolism and signaling.[3][5][8]

## **Mechanism of Action and Signaling Pathway**

**TES-1025** is a competitive inhibitor of ACMSD with a low nanomolar potency.[3] ACMSD is a crucial enzyme at a branching point in the kynurenine pathway, the primary route for tryptophan catabolism.[3][8][9] This enzyme catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS), which is then directed towards the tricarboxylic acid (TCA) cycle for complete oxidation.[3][8]

Inhibition of ACMSD by **TES-1025** prevents the degradation of ACMS, thereby increasing its conversion to quinolinic acid (QUIN).[3][8] QUIN is a precursor for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[3][8] Consequently, **TES-1025** administration leads to increased intracellular NAD+ levels.[6][8] This mechanism of action makes **TES-1025** a



promising therapeutic agent for conditions associated with impaired NAD+ homeostasis, such as liver and kidney diseases.[3][4][5]



Click to download full resolution via product page

Figure 1: TES-1025 Mechanism of Action

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of **TES-1025**.

Table 1: In Vitro Potency of TES-1025

| Parameter          | Value          | Reference |
|--------------------|----------------|-----------|
| IC50 (human ACMSD) | 13 ± 3 nM      | [1]       |
| Ki                 | 0.85 ± 0.22 nM | [4]       |

Table 2: Pharmacokinetic Parameters of **TES-1025** in Male CD-1 Mice



| Parameter              | Oral Administration<br>(5 mg/kg) | Intravenous<br>Administration (0.5<br>mg/kg) | Reference |
|------------------------|----------------------------------|----------------------------------------------|-----------|
| Cmax                   | 2570 ng/mL                       | -                                            | [1][2]    |
| tmax                   | 2 h                              | -                                            | [1]       |
| t1/2                   | -                                | ~5.33 h                                      | [1][2]    |
| AUC0-8h (Blood)        | Quantifiable up to 8 h           | -                                            | [1][2]    |
| AUC0-8h (Liver)        | 19,200 h <i>ng/mL</i>            | -                                            | [1][2]    |
| AUC0-8h (Kidneys)      | 36,600 hng/mL                    | -                                            | [1][2]    |
| Blood Clearance        | -                                | Low                                          | [1][2]    |
| Volume of Distribution | -                                | Low                                          | [1][2]    |

# Experimental Protocols In Vivo Pharmacokinetic Study of Orally Administered TES-1025 in Mice

This protocol is based on a study conducted in male CD-1 mice to evaluate the pharmacokinetic profile of **TES-1025** following oral administration.[1]

#### Materials:

- TES-1025
- Vehicle for oral administration (e.g., appropriate aqueous solution)
- Male CD-1 mice
- Oral gavage needles
- Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
- Tissue dissection tools







- Homogenizer
- Analytical equipment for sample analysis (e.g., LC-MS/MS)

Experimental Workflow:





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 [iris.univpm.it]
- 8. Frontiers | Structural Basis of Human Dimeric  $\alpha$ -Amino- $\beta$ -Carboxymuconate- $\epsilon$ -Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration of TES-1025 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611293#oral-administration-of-tes-1025-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com